Dexrabeprazole

Übersicht

Beschreibung

Dexrabeprazole is used in the treatment of stomach and intestinal ulcers. It is also used for the treatment of gastroesophageal reflux disease (GERD), a condition where acid from the stomach and bile irritates the food pipe, as well as other acidity-related disorders .

Synthesis Analysis

The development of an enteric-coated tablet of dexrabeprazole, the R (+)-isomer of rabeprazole, was investigated. The optimal alkaline excipient was investigated for stabilizing dexrabeprazole through a drug-excipient compatibility test . A dexrabeprazole sodium monohydrate crystal form was also developed .

Molecular Structure Analysis

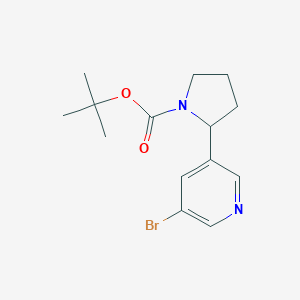

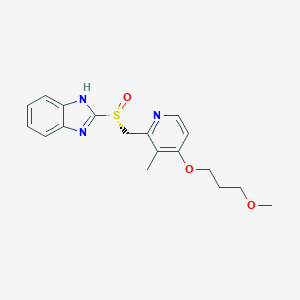

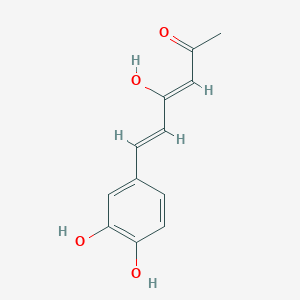

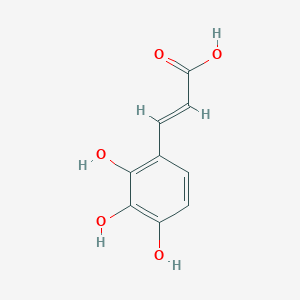

Dexrabeprazole has a molecular formula of C18H21N3O3S, an average mass of 359.443 Da, and a monoisotopic mass of 359.130371 Da .

Chemical Reactions Analysis

The optimal alkaline excipient was investigated for stabilizing dexrabeprazole through a drug-excipient compatibility test . The enteric-coated tablets were prepared comprising a core containing dexrabeprazole and the optimal stabilizer .

Physical And Chemical Properties Analysis

Dexrabeprazole has a density of 1.3±0.1 g/cm3, a boiling point of 603.9±65.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.7 mmHg at 25°C. It has an enthalpy of vaporization of 89.8±3.0 kJ/mol and a flash point of 319.1±34.3 °C .

Wissenschaftliche Forschungsanwendungen

Gastrointestinal Diseases Treatment

Dexrabeprazole is a commercially available benzimidazole proton pump inhibitor (PPI) that is used for the management of acid-related gastrointestinal diseases . It works by blocking H+/K+ ATPase of the gastric parietal cells .

Improved Efficacy

Dexrabeprazole is the R (+)-isomer of rabeprazole and has been reported to be more effective and potent than the S (−)-isomer . Thus, compared with the original racemic mixture of rabeprazole, the dose can be decreased when dexrabeprazole is used .

Formulation Development

There has been significant research into the development of an enteric-coated tablet of dexrabeprazole . The enteric-coated dexrabeprazole tablets were successfully prepared using magnesium oxide as an alkaline stabilizer .

Pharmacokinetic Evaluation

A dose-proportional pharmacokinetic profile was observed in beagle dogs for the optimized formulation of dexrabeprazole . This suggests that the dexrabeprazole tablet has a high potential for commercialization .

Stability Testing

The optimized dexrabeprazole tablet was characterized by accelerated stability testing for 6 months . It achieved higher stability compared to the commercial rabeprazole, as proved by the 6-month accelerated stability testing .

Dissolution Study

In the dissolution study, all dexrabeprazole tablets exhibited delayed-drug-release properties . The optimal formulation indicated similar dissolution behavior to the commercial rabeprazole product .

Wirkmechanismus

Target of Action

Dexrabeprazole, the R(+)-isomer of rabeprazole, is a proton pump inhibitor . Its primary target is the H+/K± ATPase enzyme located at the secretory surface of the gastric parietal cell . This enzyme system is often referred to as the acid (proton) pump .

Mode of Action

Dexrabeprazole suppresses gastric acid secretion by specifically inhibiting the H+/K± ATPase enzyme . This effect is dose-related and leads to the inhibition of both basal and stimulated acid secretion, irrespective of the stimulus . After administration, dexrabeprazole rapidly disappears from both the plasma and gastric mucosa .

Biochemical Pathways

As a proton pump inhibitor, dexrabeprazole’s primary action is to block the final step of acid production in the stomach . This results in a decrease in gastric acidity, alleviating symptoms associated with hyperacidity conditions.

Pharmacokinetics

The pharmacokinetic properties of dexrabeprazole have been studied in beagle dogs . The oral bioavailability is about 52%, and peak plasma concentrations are reached about 3.5 hours after oral administration . Dexrabeprazole is extensively metabolized in the liver by cytochrome P450 isoenzymes . The metabolites are mainly excreted in the urine (90%) .

Result of Action

The action of dexrabeprazole results in the suppression of gastric acid secretion . This leads to a decrease in gastric acidity, which can alleviate symptoms and promote healing in conditions such as gastroesophageal reflux disease and gastrointestinal ulcers .

Action Environment

The stability and efficacy of dexrabeprazole can be influenced by various environmental factors. For instance, the drug is formulated as an enteric-coated tablet to protect it from degradation in the acidic environment of the stomach . Additionally, the metabolism of dexrabeprazole can be increased when combined with certain other drugs, such as Abatacept

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[(R)-[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3S/c1-13-16(19-9-8-17(13)24-11-5-10-23-2)12-25(22)18-20-14-6-3-4-7-15(14)21-18/h3-4,6-9H,5,10-12H2,1-2H3,(H,20,21)/t25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YREYEVIYCVEVJK-RUZDIDTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CN=C1C[S@@](=O)C2=NC3=CC=CC=C3N2)OCCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00432680 | |

| Record name | 2-[(R)-[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00432680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dexrabeprazole | |

CAS RN |

177795-60-7 | |

| Record name | (+)-Rabeprazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=177795-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rabeprazole, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0177795607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dexrabeprazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13762 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-[(R)-[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00432680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEXRABEPRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65JK8810RM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-9-[[5-(3,3-Dimethyloxiranyl)-3-methyl-2-pentenyl]oxy]-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B173194.png)